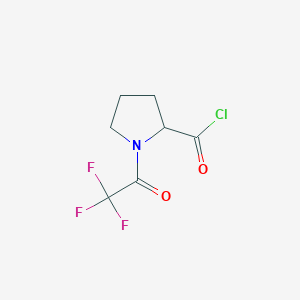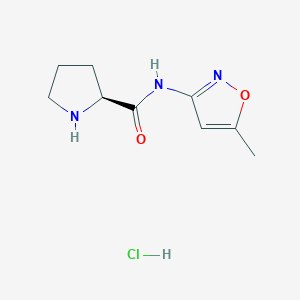
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of pyrrolidine, featuring a trifluoroacetyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of L-proline with trifluoroacetic anhydride followed by chlorination. The reaction conditions typically involve the use of a suitable solvent, such as methylene chloride, and maintaining a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of amides, esters, or ethers.
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.
Comparación Con Compuestos Similares
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, can be compared with other similar compounds, such as:
L-proline: The parent compound without the trifluoroacetyl group.
Trifluoroacetyl chloride: A simpler compound lacking the pyrrolidine ring.
Other pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.
The uniqueness of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, lies in its combination of the pyrrolidine ring and the trifluoroacetyl group, which provides enhanced reactivity and stability compared to its analogs.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392048 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92076-92-1 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(3-Methoxyphenyl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849591.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7849606.png)
![5-Methyl-3-[3-(3-methylphenoxy)propyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7849607.png)
![5-[2-(3-chloro-4-fluoroanilino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7849622.png)



![1-(4-Methylpiperazin-1-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849637.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849642.png)
![3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B7849650.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride](/img/structure/B7849660.png)

![3-[[3-(1,1,3-Trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid](/img/structure/B7849706.png)
![4-[[4-Chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849709.png)
